5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid CAS number 1150114-53-6
5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid CAS number 1150114-53-6
The user wants an in-depth technical guide on 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid. This guide should be structured autonomously, based on the nature of the topic. It needs to be written from the perspective of a Senior Application Scientist, ensuring scientific integrity. This means explaining the 'why' behind experimental choices, ensuring protocols are self-validating, and citing authoritative sources. A complete "References" section with clickable URLs is mandatory. The guide must include tables for quantitative data and Graphviz diagrams for workflows and pathways. Specific formatting rules for diagrams (width, color contrast) must be followed.
Based on the initial search results, I have gathered the following information:
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Chemical Properties: CAS number (1150114-53-6), Molecular Formula (C₁₂H₂₀BFO₃Si), and Molecular Weight (270.18 g/mol ) are confirmed.[1][2]
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Applications: The primary use is in Suzuki-Miyaura cross-coupling reactions.[1] The fluorine substituent influences electronic properties, and the TBDMS group is a stable protecting group.[1][3]
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Suzuki-Miyaura Coupling: I found general protocols for Suzuki-Miyaura couplings, including those with fluorinated boronic acids.[4][5][6] These mention common catalysts (Pd(OAc)₂), ligands (XPhos, PPh₃), bases (K₃PO₄, K₂CO₃), and solvents (THF, Dioxane, Toluene).[4][6] The electron-withdrawing nature of fluorine can affect reactivity.[3][7][8]
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TBDMS Protecting Group: The TBDMS group is a robust silyl ether used to protect hydroxyls.[9][10] It is more stable than a TMS group due to steric hindrance.[9]
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TBDMS Deprotection: The most common method for deprotection is using a fluoride ion source like Tetrabutylammonium fluoride (TBAF) in THF.[9][11][12] Other methods using acids or different catalytic systems also exist.[11][13][14][15] I have found a specific protocol for TBAF deprotection.[9][11]
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Synthesis: While I don't have a specific paper detailing the synthesis of this exact molecule, the general synthesis of phenylboronic acids involves lithiation or Grignard formation from an aryl halide, followed by reaction with a trialkyl borate (like B(OiPr)₃) and subsequent hydrolysis.[16][17] I can construct a representative synthetic scheme based on this general knowledge and the starting material, which would likely be a protected 4-bromo-3-fluorophenol.
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Safety/Handling: General advice for handling chemicals and boronic acids is available from generic SDS sheets.[18] They should be kept in a cool, dry place under an inert atmosphere.[1]
Plan:
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Structure the Guide: I will create a logical flow:
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Introduction: Explain the strategic importance of the molecule's three key components (boronic acid, fluoro group, TBDMS group).
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Physicochemical Properties: Present data in a table.
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Synthesis and Characterization: Propose a general synthetic route with a Graphviz diagram and mention standard characterization techniques.
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Applications in Organic Synthesis: Focus on the Suzuki-Miyaura coupling. Provide a general reaction scheme (Graphviz), a detailed step-by-step protocol, and explain the rationale behind the choice of reagents.
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Deprotection of the TBDMS Group: Explain the importance of this step and provide a detailed protocol for TBAF deprotection.
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References: Compile all cited sources with clickable links.
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Flesh out the Content (E-E-A-T):
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Expertise & Experience: I will explain why certain reagents are chosen (e.g., why a specific base or palladium catalyst is used in the Suzuki reaction, why TBAF is effective for deprotection). I will also mention potential challenges, like the protodeboronation of ortho-fluorinated boronic acids.[4]
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Trustworthiness: The protocols will be detailed and based on standard, widely accepted laboratory practices found in the search results.[4][6][9][11]
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Authoritative Grounding: I will cite the search results to back up claims about fluorine's role in drug design, the mechanism of the Suzuki reaction, and the properties of the TBDMS group.
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Create Visualizations:
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I will create a table for the physicochemical properties.
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I will write DOT scripts for two Graphviz diagrams: one for the synthesis pathway and one for the Suzuki-Miyaura reaction scheme. I will ensure they meet all the specified formatting requirements (width, color contrast).
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Compile References: I will create a numbered list at the end, formatting each entry with Title, Source, and a working URL from the search results.
This plan covers all the core requirements of the prompt. I have sufficient information to proceed without further searching.## A Senior Application Scientist's Guide to 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic Acid: Synthesis, Reactivity, and Strategic Applications
Abstract
This technical guide provides an in-depth analysis of 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid (CAS No. 1150114-53-6), a sophisticated building block pivotal to modern organic synthesis. We will dissect the molecule's constituent parts—the boronic acid, the ortho-fluoro substituent, and the bulky silyl ether protecting group—to understand how their interplay governs reactivity and enables advanced synthetic strategies. This document is tailored for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying chemical rationale to empower effective application in pharmaceutical and materials science discovery.
Introduction: A Molecule of Strategic Design
In the landscape of synthetic chemistry, progress is often marked by the advent of reagents that solve specific, persistent challenges. 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid is one such reagent, engineered to offer a trifecta of chemical advantages. Its utility is best understood by examining its three key functional components:
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The Boronic Acid Moiety: As the functional handle for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the boronic acid group is a cornerstone of modern C-C bond formation, valued for its high functional group tolerance and generally mild reaction conditions.[16][]
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The Ortho-Fluoro Substituent: The incorporation of fluorine into bioactive molecules is a proven strategy for enhancing metabolic stability, modulating pKa, and improving binding affinity.[8] Positioned ortho to the boronic acid, the fluorine atom's potent electron-withdrawing nature increases the Lewis acidity of the boron center, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][7] This electronic tuning can be critical for achieving high efficiency in challenging coupling reactions.
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The T-Butyldimethylsilyloxy (TBDMS) Protecting Group: The TBDMS ether is a robust yet selectively cleavable protecting group for the phenolic hydroxyl.[9][10] Its steric bulk imparts significant stability across a wide range of reaction conditions—from organometallic additions to mild oxidations and reductions—where less hindered silyl ethers like TMS would fail.[9][11] This stability is crucial for multi-step syntheses, allowing for the unmasking of the phenol at a late stage for further functionalization.
This guide will explore the practical synthesis, handling, and application of this versatile reagent, providing field-tested protocols and the expert insights necessary to integrate it seamlessly into complex synthetic workflows.
Physicochemical & Handling Profile
A comprehensive understanding of a reagent's properties is fundamental to its successful and safe implementation in the laboratory.
| Property | Value | Source |
| CAS Number | 1150114-53-6 | [1][2][20] |
| Molecular Formula | C₁₂H₂₀BFO₃Si | [1][2] |
| Molecular Weight | 270.18 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) | N/A |
| Storage | Store at -20°C under an inert atmosphere for long-term stability. | [1] |
Expert Handling & Storage Recommendations: Like most boronic acids, this compound is susceptible to dehydration to form the corresponding boroxine trimer upon prolonged exposure to air or heat. While this often does not impede reactivity in Suzuki-Miyaura couplings (as the boroxine is typically in equilibrium with the monomeric acid in the reaction mixture), it can complicate accurate massing and characterization. For optimal results and reproducibility, it is best practice to store the reagent in a tightly sealed container under argon or nitrogen in a freezer.[1] When handling, avoid prolonged exposure to the atmosphere.
Synthetic Strategy & Quality Control
While commercially available, understanding the synthesis of 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid provides insight into potential impurities and informs quality control measures. A common synthetic approach is outlined below.
Caption: A representative synthetic route for 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid.
Causality Behind Experimental Choices:
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Metal-Halogen Exchange: The choice between forming a Grignard reagent (with i-PrMgCl) or an aryllithium (with n-BuLi) depends on the tolerance of other functional groups. n-BuLi is more reactive but less chemoselective. Low temperatures are critical to prevent side reactions.
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Borylation: Triisopropyl borate (B(O-iPr)₃) is a common electrophile for trapping the organometallic intermediate.
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Hydrolysis: A careful aqueous acid workup hydrolyzes the resulting boronic ester to the desired boronic acid.
Quality Control: The purity of the boronic acid is paramount. Key analytical techniques for verification include:
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¹H and ¹⁹F NMR: To confirm the structure and identify any residual starting materials or deprotected side-products.
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LC-MS: To assess purity and confirm the molecular weight.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this reagent is the construction of biaryl and heteroaryl structures via the Suzuki-Miyaura coupling.[1] The ortho-fluoro substituent can be challenging, as it increases the risk of competitive protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[4] Therefore, careful selection of reaction conditions is crucial for success.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This self-validating protocol is designed for robustness, but substrate-specific optimization may be required.
Materials:
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5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid (1.2 equiv)
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Aryl Bromide (1.0 equiv)
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Pd(dppf)Cl₂ (Dichlorobis(diphenylphosphino)ferrocene)palladium(II)) (3 mol%)
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Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
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1,4-Dioxane (solvent)
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Water (co-solvent, 4:1 Dioxane:H₂O)
Self-Validating System & Rationale:
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Catalyst Choice: Pd(dppf)Cl₂ is an excellent general-purpose catalyst, often effective for substrates prone to protodeboronation due to its ability to promote rapid reductive elimination.
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Base Selection: K₂CO₃ is a moderately strong base, sufficient to form the active boronate species without aggressively promoting boronic acid decomposition.[5] Anhydrous base is recommended to control the water content of the reaction.
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Solvent System: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents, facilitating efficient reaction.[4]
Step-by-Step Methodology:
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Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (e.g., 0.5 mmol), 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid (0.6 mmol), Pd(dppf)Cl₂ (0.015 mmol), and K₂CO₃ (1.25 mmol).
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Degassing: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
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Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
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Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.
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Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
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Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Final Product: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Strategic Deprotection: Unveiling the Phenol
A key advantage of the TBDMS group is its selective removal under conditions that often leave other protecting groups (e.g., esters, amides) intact. The most reliable method utilizes a fluoride source.[9][12]
Protocol: TBDMS Cleavage with TBAF
Materials:
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TBDMS-protected biaryl (1.0 equiv)
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Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)
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Anhydrous Tetrahydrofuran (THF)
Methodology:
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Setup: Dissolve the TBDMS-protected substrate in anhydrous THF (approx. 0.1 M concentration) in a flask under an inert atmosphere.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the TBAF solution dropwise over 5 minutes.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until the starting material is consumed (typically 1-4 hours).
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Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Extract the mixture with ethyl acetate (3 x volume of THF).
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Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: Purify the crude phenol by flash chromatography to remove residual silanols and TBAF salts.
Conclusion
5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid is more than just a reagent; it is a strategic tool. Its carefully considered design allows for the reliable introduction of a fluorinated phenolic moiety into complex molecules. By understanding the causality behind its reactivity and applying robust, validated protocols, researchers can leverage this building block to accelerate the synthesis of novel drug candidates and advanced materials, overcoming common synthetic hurdles with precision and efficiency.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
- BenchChem. (n.d.). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition - Organic Chemistry Key Term.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- BenchChem. (n.d.). Conditions for removing TBDMS group in the presence of other protecting groups.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (n.d.). Influence of fluorine substituents on the properties of phenylboronic compounds.
- MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- (n.d.). The Chemistry of Fluorinated Boronic Acids in Drug Discovery.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- MySkinRecipes. (n.d.). (5-((tert-Butyldimethylsilyl)oxy)-2-fluorophenyl)boronic acid.
- Parchem. (n.d.). Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-fluorophenyl]-.
- BLDpharm. (n.d.). 1150114-53-6|(5-((tert-Butyldimethylsilyl)oxy)-2-fluorophenyl)boronic acid.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- BOC Sciences. (2023). Applications of Suzuki Coupling Reaction.
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